molecular formula C14H12N2O B2839800 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 205655-15-8

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No. B2839800
CAS RN: 205655-15-8
M. Wt: 224.263
InChI Key: MFSQFKGIPRCPKU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies are considered efficient for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

1. Cancer Chemotherapy

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine derivatives have been investigated for their potential in cancer chemotherapy. For instance, a study by Almeida et al. (2018) synthesized novel selenylated imidazo[1,2-a]pyridines, demonstrating significant cytotoxicity against breast cancer cells and inducing cell death by apoptosis.

2. Crystallographic Analysis

The crystal structure of imidazo[1,2-a]pyridine derivatives, such as the one with a 4-methoxyphenyl ring, has been analyzed to understand the molecular configuration and interactions. A study by Dhanalakshmi et al. (2018) provides detailed insights into the inclination of the methoxyphenyl ring in relation to the imidazole rings.

3. Chemical Synthesis and Rearrangements

Imidazo[1,2-a]pyridine compounds have been studied for their synthesis and chemical rearrangements. For example, Khalafy et al. (2002) explored the synthesis of these compounds and their rearrangement to other chemical structures, demonstrating the versatility and reactivity of this chemical scaffold.

4. Antiulcer Properties

Some imidazo[1,2-a]pyridine derivatives have shown promise as antiulcer agents. Kaminski et al. (1985) described a novel class of these compounds with both gastric antisecretory and cytoprotective properties, highlighting their potential therapeutic applications.

5. Optical Properties and Fluorescence

The optical properties and fluorescence of imidazo[1,2-a]pyridine derivatives have been studied for potential applications in biomarkers and photochemical sensors. The work of Volpi et al. (2017) demonstrated the synthesis of derivatives with large Stokes' shifts, indicating their potential as low-cost luminescent materials.

6. Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have been evaluated for their anticholinesterase potential, important in the treatment of heart and circulatory failures. Kwong et al. (2019) synthesized a series of these derivatives and assessed their inhibitory effects, underscoring their significance in pharmaceutical uses.

7. Antiviral Activity

Some imidazo[1,2-a]pyridine derivatives have been designed to optimize inhibitory properties on viral replication. Research by Enguehard-Gueiffier et al. (2013) on a class of biphenyl derivatives of imidazo[1,2-a]pyridine showed promising antiviral activity, particularly against bovine viral diarrhoea virus and hepatitis C virus.

Mechanism of Action

While specific information on the mechanism of action of “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine” was not found, imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety and hazard information for “2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine” was not found, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new synthesis methods and the exploration of their bioactivity could be potential future directions .

properties

IUPAC Name

2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-6-4-5-11(9-12)13-10-16-8-3-2-7-14(16)15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSQFKGIPRCPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine

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